molecular formula C21H26N2O B5291168 N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamide

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamide

Cat. No. B5291168
M. Wt: 322.4 g/mol
InChI Key: JXLUZRHFDQWQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamide, also known as N-desmethylclozapine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a derivative of clozapine, which is an atypical antipsychotic drug used to treat schizophrenia. N-desmethylclozapine has been found to exhibit a range of pharmacological properties, including antipsychotic, anti-inflammatory, and immunomodulatory effects.

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been found to have a high affinity for serotonin 5-HT1A and 5-HT7 receptors, which may contribute to its antipsychotic effects. N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has also been found to modulate the activity of immune cells, including T cells and macrophages, by inhibiting the production of cytokines.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in immune cells. It has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that plays a key role in the immune response. In addition, N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has been found to increase the expression of brain-derived neurotrophic factor, a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has several advantages as a research tool. It is readily available and relatively inexpensive compared to other research compounds. It has also been extensively studied, and its pharmacological properties are well characterized. However, there are some limitations to its use in lab experiments. N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, its effects on different cell types and in different disease models may vary, making it important to carefully select the appropriate experimental conditions.

Future Directions

There are several potential future directions for research on N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies have shown that N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine can inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells, making it a promising candidate for further investigation in this area. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine can increase the expression of brain-derived neurotrophic factor, which may promote neuronal survival and plasticity. Further research is needed to explore the potential therapeutic benefits of N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine in these disease conditions.

Synthesis Methods

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine can be synthesized using various methods, including the reduction of clozapine or the N-demethylation of clozapine. The reduction of clozapine involves the use of reducing agents such as lithium aluminum hydride, sodium borohydride, or hydrogen gas. The N-demethylation of clozapine can be achieved using enzymes such as cytochrome P450 or by chemical means using reagents such as boron tribromide.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has been extensively studied for its potential therapeutic benefits in various disease conditions. It has been found to exhibit antipsychotic effects similar to clozapine, but with fewer side effects. Studies have also shown that N-(1-benzyl-4-piperidinyl)-2-(2-methylphenyl)acetamidelozapine has anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-7-5-6-10-19(17)15-21(24)22-20-11-13-23(14-12-20)16-18-8-3-2-4-9-18/h2-10,20H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLUZRHFDQWQDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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